methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate is a complex organic compound featuring a pyrrolidine ring, a hydroxy group, and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrrolidine derivative with a triazole-containing reagent under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial methods also emphasize the importance of purification steps, such as crystallization or chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the triazole ring can produce various hydrogenated triazole derivatives.
Scientific Research Applications
Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate: shares structural similarities with other pyrrolidine and triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxy group and a triazole moiety. This combination of features allows for unique interactions with biological targets and provides a distinct profile of chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-15(21)13-7-12(20)8-18(13)9-14-16-10-17-19(14)11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKTWCXKGIQSDC-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=NC=NN2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1CC2=NC=NN2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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